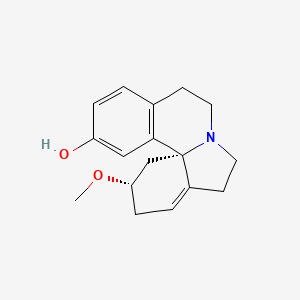

Cocculine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27675-39-4 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

(2S,13bS)-2-methoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |

InChI |

InChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3/t15-,17-/m0/s1 |

InChI Key |

HJMBLPWMTXSDPK-RDJZCZTQSA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)C=CC(=C4)O |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |

Synonyms |

4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one cocculine cucoline cucoline hydrochloride cucoline, hydrochloride cuculine kukoline morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)- morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)- NSC-76021 sinomenin hydrochloride sinomenine sinomenine A bismethyliodide sinomenine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Cocculus indicus Active Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action of the active compounds derived from Cocculus indicus, a plant with a significant history in both traditional practices and modern neuropharmacology. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular interactions, quantitative pharmacological data, and key experimental methodologies for studying these potent bioactive substances.

Cocculus indicus, also known as Anamirta cocculus, is a climbing plant native to Southeast Asia and India.[1] The seeds of this plant are a rich source of neuroactive compounds, most notably the potent convulsant picrotoxin. Historically, its extracts were utilized as a fish poison and pesticide, a testament to their powerful biological effects.[1]

Primary Active Compounds: A Dichotomy of Sesquiterpene Lactones and Alkaloids

The pharmacological activity of Cocculus indicus is primarily attributed to two classes of compounds:

-

Sesquiterpene Lactones: This group is dominated by picrotoxin , a well-characterized neurotoxin. Picrotoxin is an equimolar mixture of the more biologically potent picrotoxinin and the less active picrotin .[2] Other related sesquiterpene lactones, such as anamirtin, are also present.

-

Alkaloids: The plant also contains a diverse array of alkaloids, including menispermine and paramenispermine in the seed shells, and quaternary alkaloids such as berberine , palmatine , magnoflorine , and columbamine in the stem and roots.[1]

The Central Role of Picrotoxin: A Non-Competitive Antagonist of GABA-A Receptors

Picrotoxin's profound effects on the central nervous system stem from its function as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the brain, and its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[4]

Picrotoxin disrupts this inhibitory signaling by physically blocking the GABA-A receptor's chloride ion channel.[3] It binds to a site distinct from the GABA binding site, hence its classification as a non-competitive antagonist.[3] This blockade of inhibitory neurotransmission results in neuronal hyperexcitability, which underlies the convulsant properties of picrotoxin.[3]

Downstream Signaling Consequences

The antagonism of GABA-A receptors by picrotoxin can interfere with crucial intracellular signaling pathways. For instance, in the developing nervous system, GABA-A receptor-mediated chloride efflux can trigger depolarization and subsequent calcium influx, activating protein kinase C (PKC).[5] PKC, in turn, phosphorylates proteins such as GAP-43 and MARCKS, which are integral to neuronal growth and development.[5] Picrotoxin's interference with this pathway highlights its potential impact on neurodevelopmental processes.

Other Bioactive Constituents: An Area of Ongoing Research

While picrotoxin's mechanism is well-documented, the specific roles of other compounds from Cocculus indicus are less clear. Anamirtin, another sesquiterpene lactone, is considered less toxic than picrotoxinin, but its detailed pharmacology is yet to be fully elucidated. The alkaloids present in the plant, such as menispermine and berberine, are known to have various biological effects, including antimicrobial and sympatholytic activities, though their contribution to the overall neurotoxic profile of Cocculus indicus requires further investigation.[6]

Quantitative Pharmacological Profile

The following tables provide a summary of the known quantitative data for the active compounds of Cocculus indicus.

Table 1: Inhibitory Concentrations (IC₅₀) of Picrotoxin

| Compound | Target Receptor | IC₅₀ (µM) |

| Picrotoxin | GABA-A Receptor | 0.8[7] |

| Picrotoxin | GABA-A Receptor | 2.2[7] |

| Picrotoxin | GABAρ1 Receptor | 0.6[8] |

| Picrotoxin | 5-HT3A Receptor | ~30[8] |

Table 2: Comparative Activity of Picrotoxin Components

| Compound | Relative Activity |

| Picrotoxinin | More biologically active[2] |

| Picrotin | Less biologically active[2] |

Key Experimental Methodologies

The characterization of the active compounds from Cocculus indicus relies on established experimental techniques.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to its receptor. The principle involves the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the inhibitory constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through receptors in a single neuron. It is invaluable for assessing the functional effects of a compound, such as the inhibition of GABA-evoked currents by picrotoxin.

Conclusion and Future Directions

The active compounds of Cocculus indicus, particularly picrotoxin, are indispensable tools in neuroscience research. Their well-defined mechanism of action on the GABA-A receptor provides a clear model for studying inhibitory neurotransmission and its disruption. While significant progress has been made in understanding the pharmacology of picrotoxin, the precise roles and mechanisms of the other sesquiterpene lactones and alkaloids present in the plant warrant further investigation. A comprehensive understanding of the entire pharmacological profile of Cocculus indicus may unveil new therapeutic avenues and enhance our knowledge of neuropharmacology.

References

- 1. Anamirta cocculus - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjpponline.org [rjpponline.org]

- 7. sophion.com [sophion.com]

- 8. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Alkaloids from Nux Vomica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seeds of Strychnos nux-vomica, commonly known as Nux vomica, are a rich source of potent indole alkaloids, primarily strychnine and brucine. These compounds exhibit a complex and significant pharmacological profile, making them a subject of interest for toxicological and therapeutic research. This technical guide provides an in-depth overview of the pharmacological properties of Nux vomica alkaloids, with a focus on strychnine and brucine. It includes a comprehensive summary of their pharmacodynamics, pharmacokinetics, and toxicology, presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are also provided to facilitate further research and drug development efforts.

Introduction

Strychnos nux-vomica is a deciduous tree native to India and Southeast Asia, the seeds of which have been used in traditional medicine for centuries.[1] The profound physiological effects of these seeds are attributed to their high concentration of indole alkaloids, with strychnine and brucine being the most abundant and pharmacologically active constituents.[2][3] While historically used in small doses as a stimulant and tonic, the extreme toxicity of these alkaloids, particularly strychnine, has limited their therapeutic application in modern medicine.[]

Despite their toxicity, the unique mechanisms of action of strychnine and brucine offer valuable tools for neuropharmacological research and potential scaffolds for the development of novel therapeutics. This guide aims to provide a detailed technical overview of the pharmacological profile of these alkaloids to support ongoing research and drug discovery initiatives.

Principal Alkaloids and Mechanism of Action

The primary alkaloids responsible for the pharmacological activity of Nux vomica are strychnine and brucine.

-

Strychnine: A potent neurotoxin that acts as a competitive antagonist at glycine receptors, primarily in the spinal cord and brainstem.[5][6] Glycine is a major inhibitory neurotransmitter, and by blocking its action, strychnine leads to an excitatory state characterized by muscle spasms and convulsions.[5][6]

-

Brucine: Structurally similar to strychnine but is a less potent convulsant.[7] It also acts as an antagonist at glycine receptors.[8] Recent research has also highlighted its potential anti-inflammatory, analgesic, and anti-tumor activities through modulation of various signaling pathways.[9][10][11]

Pharmacodynamics

The primary pharmacodynamic effect of strychnine and brucine is the antagonism of inhibitory glycine receptors. This action disrupts the normal balance of excitatory and inhibitory neurotransmission in the central nervous system.

Glycine Receptor Antagonism

Strychnine is a highly selective and potent competitive antagonist of the glycine receptor, a ligand-gated chloride ion channel.[5][6] By binding to the receptor, strychnine prevents glycine from opening the channel and allowing the influx of chloride ions, which would normally hyperpolarize the neuron and make it less likely to fire.[5] This disinhibition of motor neurons leads to the characteristic symptoms of strychnine poisoning, including reflex hyperexcitability and tonic convulsions.[6] Brucine shares this mechanism but with lower affinity and potency.[7]

Figure 1: Antagonism of the Glycine Receptor by Strychnine and Brucine.

Modulation of Other Signaling Pathways by Brucine

Recent studies have revealed that brucine can modulate other signaling pathways, which may account for its observed anti-inflammatory, analgesic, and anti-cancer properties.

-

Wnt/β-catenin Pathway: Brucine has been shown to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells. It achieves this by increasing the expression of DKK1, an inhibitor of the Wnt pathway, which leads to a decrease in β-catenin levels.[6]

Figure 2: Inhibition of the Wnt/β-catenin Signaling Pathway by Brucine.

-

VEGF Signaling Pathway: Brucine has demonstrated anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been shown to suppress VEGF-induced proliferation, motility, and tube formation of human umbilical vein endothelial cells (HUVECs) by targeting the VEGFR2 signaling cascade.[5][9]

Figure 3: Inhibition of the VEGF Signaling Pathway by Brucine.

Receptor Binding Affinities

The following table summarizes the known receptor binding affinities of strychnine and brucine.

| Alkaloid | Receptor/Site | Ligand | Affinity (Ki/IC50) | Species | Reference |

| Strychnine | Glycine Receptor | [3H]Strychnine | Kd = 12 nM | Rat | [3] |

| Strychnine | Glycine Receptor | Glycine | Ki = 10 µM | Rat | [12] |

| Strychnine | Glycine Receptor | Strychnine | Ki = 0.03 µM | Rat | [12] |

| Brucine | Glycine Receptor | [3H]Strychnine | More potent displacer than glycine | Rat | [13] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of strychnine and brucine are critical to understanding their toxicity and potential therapeutic windows.

Absorption

Both strychnine and brucine are rapidly absorbed from the gastrointestinal tract.[5]

Distribution

Strychnine has low plasma protein binding and a large volume of distribution, estimated at 13 L/kg in one human case report.[7]

Metabolism

Strychnine is primarily metabolized by the hepatic cytochrome P450 microsomal enzyme system to its major metabolite, strychnine N-oxide.[7]

Excretion

Elimination of strychnine is predominantly extrarenal, with an elimination half-life of about 10–16 hours in humans.[7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for strychnine and brucine in rats following oral administration.

| Alkaloid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Reference |

| Strychnine | 1.0 | 112.3 ± 23.5 | 0.5 | 456.8 ± 98.7 | [14] |

| Brucine | 1.0 | 89.7 ± 18.4 | 0.75 | 389.2 ± 76.5 | [14] |

Toxicology

The high toxicity of Nux vomica alkaloids is a major concern. Strychnine is significantly more toxic than brucine.

Acute Toxicity

The following table presents the median lethal dose (LD50) values for strychnine and brucine in various animal models.

| Alkaloid | Species | Route | LD50 (mg/kg) | Reference |

| Strychnine | Mouse | Oral | 2 | [1] |

| Strychnine | Rat | Oral | 2.35 - 16 | [1][] |

| Strychnine | Dog | Oral | ~0.5 | [15] |

| Strychnine | Cat | Oral | ~2 | [15] |

| Brucine | Mouse | Subcutaneous | 60 | [16] |

| Brucine | Rat | Intraperitoneal | 91 | [16] |

| Brucine | Rabbit | Oral | 4 | [16] |

| Brucine | Mouse | Intravenous | 50.10 | [11] |

Experimental Protocols

Glycine Receptor Binding Assay ([3H]Strychnine)

This protocol describes a competitive binding assay to determine the affinity of compounds for the glycine receptor using radiolabeled strychnine.

Figure 4: Workflow for a Glycine Receptor Binding Assay.

Materials:

-

Rat spinal cord and brainstem tissue

-

[3H]Strychnine

-

Unlabeled strychnine and test compounds

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat spinal cord and brainstem tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes. Wash the pellet by resuspension and centrifugation.

-

Binding Assay: In a final volume of 250 µL, incubate the prepared membranes with a fixed concentration of [3H]strychnine and varying concentrations of the test compound or unlabeled strychnine (for determining non-specific binding).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 or Ki values for the test compounds.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is used to assess the effect of Nux vomica alkaloids on cell viability.

Figure 5: Workflow for the MTT Cytotoxicity Assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Nux vomica alkaloids (strychnine, brucine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Analgesic Activity Assessment (Hot Plate Test)

This method is used to evaluate the central analgesic activity of compounds like brucine.

Figure 6: Workflow for the Hot Plate Analgesia Test.

Materials:

-

Mice or rats

-

Hot plate apparatus with temperature control

-

Test compound (e.g., brucine) and vehicle

-

Timer

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Set the hot plate temperature to 55 ± 0.5°C. Place each animal on the hot plate and record the latency to the first sign of a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle to the animals.

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This in vivo model is used to screen for the anti-inflammatory activity of compounds like brucine.

Figure 7: Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

-

Rats or mice

-

Plethysmometer or calipers

-

Carrageenan solution (1% in saline)

-

Test compound (e.g., brucine) and vehicle

-

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Baseline Measurement: Measure the initial paw volume of the animals.

-

Drug Administration: Administer the test compound, vehicle, or reference drug to different groups of animals.

-

Edema Induction: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group to determine the anti-inflammatory activity of the test compound.

Conclusion

The alkaloids from Nux vomica, particularly strychnine and brucine, possess a rich and complex pharmacological profile. Their primary mechanism of action as glycine receptor antagonists has been well-established and provides a clear basis for their neurotoxic effects. However, emerging research on brucine's ability to modulate other signaling pathways, such as Wnt/β-catenin and VEGF, suggests a broader range of pharmacological activities that warrant further investigation for potential therapeutic applications, especially in the fields of oncology and inflammation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacological properties of these potent natural compounds and explore their potential for the development of new medicines. Careful consideration of their inherent toxicity will be paramount in any future therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine receptor - Wikipedia [en.wikipedia.org]

- 3. The binding of strychnine and strychnine analogs to synaptic membranes of rat brainstem and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 11. researchgate.net [researchgate.net]

- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. cusabio.com [cusabio.com]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. ClinPGx [clinpgx.org]

A Technical Guide to Bioactive Compounds from Cocculus hirsutus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocculus hirsutus (L.) Diels, a perennial climber from the Menispermaceae family, is a plant with a rich history in traditional medicine across tropical and subtropical regions of Asia and Africa.[1] Known colloquially as "Jal Jamni" in India, various parts of this plant, including the leaves, stems, and roots, have been utilized to treat a wide array of ailments such as diabetes, fever, skin diseases, and inflammation.[1][2] Modern phytochemical investigations have validated this traditional knowledge, revealing a diverse arsenal of bioactive compounds. These compounds are primarily categorized as alkaloids, flavonoids, and triterpenoids, each contributing to the plant's significant pharmacological profile.[1][3] This technical guide provides an in-depth overview of the key bioactive molecules isolated from Cocculus hirsutus, their demonstrated biological activities, detailed experimental protocols for their study, and a quantitative summary of the existing research findings.

Major Classes of Bioactive Compounds

The therapeutic effects of Cocculus hirsutus are attributed to its complex phytochemical composition. The most significant of these are isoquinoline alkaloids, various flavonoids and their glycosides, and a range of triterpenoids and sterols.

Alkaloids: The Menispermaceae family is renowned for its alkaloids, and C. hirsutus is no exception. The primary alkaloids identified are of the bis-benzylisoquinoline and aporphine types, which are known for their neurological, anti-inflammatory, and antimicrobial activities.[1] Key alkaloids isolated include:

-

Jasminitine, Hirsutine, Cohirsitine[2]

-

Trilobine, Isotrilobine[2]

-

Coclaurine, Magnoflorine[2]

-

Palmatine[1]

Flavonoids: These phenolic compounds are major contributors to the antioxidant, anti-inflammatory, and cytoprotective effects of the plant.[1] Commonly identified flavonoids include:

Triterpenoids and Steroids: These compounds are largely responsible for the plant's anti-inflammatory and lipid-lowering properties.[1] Notable examples are:

Pharmacological Activities

The rich phytochemistry of Cocculus hirsutus translates into a broad spectrum of pharmacological activities, which have been validated through numerous preclinical studies.

-

Anticancer Activity: Extracts have demonstrated significant cytotoxic potential against various cancer cell lines. Methanolic extracts have shown activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values ranging from 50-100 μg/mL.[6] The mechanism is believed to involve the induction of apoptosis, ROS-mediated cell death, and cell cycle arrest.[6][7]

-

Antidiabetic Activity: Both aqueous and ethanolic extracts have been shown to significantly reduce blood glucose levels in streptozotocin (STZ)-induced diabetic rat models.[8] The proposed mechanisms include the inhibition of α-glucosidase, protection of pancreatic β-cells through antioxidant activity, and modulation of insulin sensitivity.[1]

-

Antioxidant Activity: The high concentration of phenolic and flavonoid compounds endows C. hirsutus extracts with potent free radical scavenging capabilities.[1] This has been demonstrated in DPPH, ABTS, and nitric oxide radical scavenging assays, with IC₅₀ values comparable to standard antioxidants like ascorbic acid.[9]

-

Anti-inflammatory Activity: Ethanolic extracts have shown significant anti-inflammatory effects in carrageenan-induced paw edema in rats, a classic model for acute inflammation.[10] This activity is attributed to the presence of flavonoids and triterpenoids.[11]

-

Immunomodulatory Effects: Extracts have been shown to enhance both humoral and cell-mediated immunity in cyclophosphamide-induced immunosuppressed rats, indicating potential as a protective agent alongside cytotoxic drugs.[12]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on Cocculus hirsutus.

Table 1: Phytochemical Content and Extract Yields

| Plant Part | Solvent | Phytochemical Class | Quantity | Reference |

| Fruit | Acidified Methanol | Total Phenols | 326.66 ± 3.05 mg/g | [2] |

| Fruit | Acidified Methanol | Total Flavonoids | 260 ± 20 mg/g | [2] |

| Leaves | Ethanol | Total Phenols | 157.46 ± 1.12 GAE mg/g | |

| Leaves | Ethanol | Total Flavonoids | 69 ± 1.05 RE mg/g | [9] |

| Leaves | Hydro-alcoholic | Total Phenols | 0.678 mg/g | [13] |

| Leaves | Hydro-alcoholic | Total Flavonoids | 0.618 mg/g | [13] |

| Roots | Methanol | Total Alkaloids | 165.6 mg/100 g | |

| Roots | Water | Extractive Value | 7.55% w/w | [14] |

| Roots | Benzene | Extractive Value | 6.55% w/w | [14] |

| Leaf | Methanol | Extract Yield | 5% | [15] |

Table 2: In Vitro Bioactivity (IC₅₀ Values)

| Activity | Extract/Fraction | Assay | Test System | IC₅₀ Value (µg/mL) | Reference |

| Antioxidant | Ethanolic Leaf Extract | DPPH | Free Radical | 48.10 | |

| Antioxidant | Ethanolic Leaf Extract | Nitric Oxide Scavenging | Free Radical | 44.43 | [9] |

| Antioxidant | Aqueous Leaf Extract | DPPH | Free Radical | 12.10 | [16] |

| Antioxidant | Methanolic Extract | DPPH | Free Radical | 25 | [7] |

| Cytotoxicity | Methanolic Extract | MTT | MCF-7 Cells | 39.06 | [7] |

| Cytotoxicity | Methanolic Extract | MTT | HeLa Cells | 111 | [17] |

| Cytotoxicity | Ethyl Acetate Extract | MTT | MCF-7 Cells | 147 ± 7.9 | |

| Cytotoxicity | Methanol Extract | MTT | MCF-7 Cells | 229 ± 8.02 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of Cocculus hirsutus.

Extraction and Fractionation

Objective: To obtain crude extracts of varying polarities for phytochemical screening and bioassays.

Protocol (Successive Soxhlet Extraction): [7][9]

-

Preparation: Air-dry the plant material (e.g., leaves) in the shade, then pulverize into a coarse powder.

-

Defatting: Initially, extract the powdered material with a non-polar solvent like n-Hexane or petroleum ether to remove lipids and waxes.

-

Successive Extraction: Sequentially extract the defatted plant material in a Soxhlet apparatus with solvents of increasing polarity (e.g., chloroform, ethyl acetate, ethanol, methanol, and finally water).

-

Concentration: Filter each extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Drying and Storage: Lyophilize the concentrated extracts to obtain a dry powder. Store at 4°C in a desiccator until further use.

Chromatographic Analysis

A. High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification [18]

Objective: To simultaneously identify and quantify flavonoids like rutin, liquiritin, and quercetin.

-

System: HPLC system with a UV detector.

-

Stationary Phase: Sil C-18 column (250 x 4.6 mm I.D., 10 μm particle size).

-

Mobile Phase: Isocratic mixture of Methanol: Water: Acetic Acid (1%) in a ratio of 40:60:2 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 360 nm.

-

Sample Preparation: Dissolve 10 mg of the ethanolic leaf extract in methanol, filter through a 0.45 µm membrane filter.

-

Standard Preparation: Prepare stock solutions of rutin, liquiritin, and quercetin standards in methanol and create a calibration curve.

-

Analysis: Inject the sample and standards, and quantify the compounds by comparing peak areas with the calibration curves.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Compounds [19]

Objective: To identify the chemical components of various extracts.

-

System: GC-MS apparatus (e.g., Perkin Elmer).

-

Column: Capillary column (e.g., Elite-1, 30m length, 0.25mm ID).

-

Carrier Gas: Helium.

-

Temperature Program:

-

Initial temperature: 110°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min, no hold.

-

Ramp: Increase to 280°C at a rate of 5°C/min, hold for 9 minutes.

-

-

Injector Temperature: 250°C.

-

Total Run Time: 36 minutes.

-

Mass Spectrometry: Electron Impact (EI) mode at 70 eV.

-

Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST).

In Vitro Bioassays

A. DPPH Radical Scavenging Assay (Antioxidant Activity) [7][9]

Objective: To measure the free radical scavenging capacity of the extracts.

-

Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Procedure:

-

Add 1.0 mL of the DPPH solution to 3.0 mL of the extract solution in methanol at different concentrations (e.g., 25 to 1000 µg/mL).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a blank (methanol).

-

Ascorbic acid is used as a positive control.

-

-

Calculation:

-

Percentage Inhibition = [(A_control - A_test) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the extract, and A_test is the absorbance with the extract.

-

Calculate the IC₅₀ value, which is the concentration of the extract that inhibits 50% of the DPPH radicals.

-

B. MTT Assay (Cytotoxicity) [7]

Objective: To assess the anti-proliferative activity of extracts on cancer cell lines (e.g., MCF-7, HeLa).

-

Cell Culture: Seed cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Treatment: Treat the cells with various concentrations of the plant extract (e.g., 10 to 500 µg/mL) and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Percentage Viability = (Mean OD of treated cells / Mean OD of control cells) x 100

-

Calculate the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.

-

In Vivo Bioassays

A. Streptozotocin (STZ)-Induced Diabetes Model [8][20]

Objective: To evaluate the antihyperglycemic effect of the extracts.

-

Animal Model: Use male albino rats (e.g., Wistar strain, 150-200g).

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-70 mg/kg body weight) dissolved in citrate buffer (pH 4.5).

-

Confirmation: After 72 hours, measure fasting blood glucose levels. Rats with glucose levels ≥250 mg/dL are considered diabetic.

-

Treatment: Divide diabetic rats into groups. Administer the plant extract orally (e.g., 250, 500, 1000 mg/kg) daily for a specified period (e.g., 15-28 days). A control group receives the vehicle, and a positive control group receives a standard drug like glibenclamide (10 mg/kg).

-

Monitoring: Measure blood glucose levels at regular intervals (e.g., weekly) and at the end of the study. Other parameters like body weight and serum lipid profiles can also be assessed.

B. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity) [10]

Objective: To assess the acute anti-inflammatory activity.

-

Animal Model: Use albino rats (150-200g).

-

Procedure:

-

Divide rats into groups: control, standard (e.g., Indomethacin), and test groups receiving different doses of the extract (e.g., 400 mg/kg, p.o.).

-

After 1 hour of drug/extract administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately (0 hr) and at specified intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

-

-

Calculation:

-

Percentage Inhibition of Edema = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average paw volume in the control group, and V_t is the average paw volume in the treated group.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex processes in drug discovery and molecular biology is crucial for understanding. The following diagrams, rendered in DOT language, illustrate key workflows and potential mechanisms of action for compounds from Cocculus hirsutus.

Workflow for Bioactive Compound Isolation

Caption: General workflow for the isolation and characterization of bioactive compounds.

Potential Anti-Diabetic Mechanism

Caption: Potential mechanisms for the anti-diabetic activity of C. hirsutus compounds.

Proposed Anticancer Apoptotic Pathway

Caption: Proposed intrinsic apoptosis pathway induced by C. hirsutus compounds.

Conclusion and Future Directions

Cocculus hirsutus is a scientifically validated source of diverse bioactive compounds with significant therapeutic potential. The presence of alkaloids, flavonoids, and triterpenoids underpins its wide range of pharmacological activities, including notable anticancer, antidiabetic, antioxidant, and anti-inflammatory effects. This guide has synthesized the available quantitative data and detailed common experimental protocols to serve as a resource for researchers in natural product chemistry and drug discovery.

While substantial progress has been made, future research should focus on several key areas. Bioassay-guided isolation is necessary to pinpoint the specific molecules responsible for each pharmacological effect. The precise molecular mechanisms and signaling pathways for most of these compounds are yet to be fully elucidated. Furthermore, moving beyond preclinical models to well-designed clinical trials is essential to translate the therapeutic promise of Cocculus hirsutus into tangible clinical applications. The development of standardized, validated analytical methods for key bioactive markers will also be crucial for quality control and the formulation of future phytopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journalppw.com [journalppw.com]

- 4. Cocculus hirsutus (L.) W.Theob. (Menispermaceae): A Review on Traditional Uses, Phytochemistry and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrpub.org [hrpub.org]

- 6. plantsjournal.com [plantsjournal.com]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencescholar.us [sciencescholar.us]

- 10. ijcps.com [ijcps.com]

- 11. Antioxidant and anti-inflammatory effects of Cocculus hirsutus extract [wisdomlib.org]

- 12. Anticancer activity of Cocculus hirsutus against Dalton's lymphoma ascites (DLA) cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Preliminary phytochemical studies on the roots of cocculus hirsutus, linn. [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. ijsat.org [ijsat.org]

- 17. researchgate.net [researchgate.net]

- 18. inventi.in [inventi.in]

- 19. biotech-asia.org [biotech-asia.org]

- 20. researchgate.net [researchgate.net]

Sinococuline from Cocculus hirsutus: A Technical Whitepaper on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bioactive morphinan alkaloid isolated from the medicinal plant Cocculus hirsutus, has emerged as a promising antiviral agent, particularly against the four serotypes of the Dengue virus (DENV). This document provides a comprehensive technical overview of the antiviral properties of Sinococuline, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to ascertain its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development who are exploring novel therapeutic interventions for viral diseases.

Introduction

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat, with hundreds of millions of infections occurring annually.[1] The absence of specific antiviral therapies for dengue fever and its more severe forms, dengue hemorrhagic fever and dengue shock syndrome, underscores the urgent need for novel drug candidates.[1] Traditional medicine has long utilized plant-derived compounds for the treatment of various ailments, and Cocculus hirsutus has been a subject of interest for its diverse pharmacological activities.[2][3] Recent research has identified Sinococuline as a key active ingredient in aqueous extracts of Cocculus hirsutus stem (AQCH), demonstrating potent anti-dengue activity both in vitro and in vivo.[1][4] This whitepaper consolidates the current scientific knowledge on the antiviral properties of Sinococuline.

Antiviral Activity and Spectrum

Sinococuline has demonstrated significant inhibitory effects against all four serotypes of the Dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4).[4][5] Its primary antiviral activity is characterized by the inhibition of viral replication, as evidenced by the reduction of viral non-structural protein 1 (NS1) secretion from infected cells.[4][5]

Quantitative Data Summary

The antiviral efficacy of Sinococuline has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of Sinococuline against Dengue Virus Serotypes in Vero Cells [4]

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 |

| CC50 (µg/ml) | 19.72 | 19.72 | 19.72 | 19.72 |

| IC50 (µg/ml) | Not explicitly stated, but implied to be lower than CC50 | Not explicitly stated, but implied to be lower than CC50 | Not explicitly stated, but implied to be lower than CC50 | Not explicitly stated, but implied to be lower than CC50 |

| Selectivity Index (SI) | 98.6 | 246.5 | 116 | 197.2 |

CC50 (50% cytotoxic concentration): The concentration of Sinococuline that causes a 50% reduction in cell viability. IC50 (50% inhibitory concentration): The concentration of Sinococuline that inhibits 50% of viral activity. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.

Table 2: In Vivo Efficacy of Sinococuline in a Secondary DENV-Infected AG129 Mouse Model [1][6]

| Treatment Group | Dosage | Key Outcomes |

| Sinococuline | 2.0 mg/kg/day (BID, intraperitoneal) | Most effective dose in protecting severely DENV-infected mice. |

| Significantly reduced serum viremia and tissue viral load. | ||

| Inhibited elevated expression of proinflammatory cytokines (TNF-α and IL-6). | ||

| Reduced intestinal vascular leakage. |

Mechanism of Action

Sinococuline exerts its antiviral effects through the modulation of host cellular pathways that are crucial for viral pathogenesis. Transcriptomic analysis of DENV-infected Vero cells treated with Sinococuline revealed a significant alteration in the expression of host genes.[5]

Downregulation of Pro-inflammatory Signaling Pathways

Sinococuline treatment has been shown to downregulate key signaling pathways that are typically activated during a viral infection and contribute to the inflammatory response. These include:

-

TNF Signaling Pathway: Tumor necrosis factor (TNF) is a critical cytokine involved in systemic inflammation. Sinococuline treatment effectively lowers TNF levels.[5]

-

NF-κB Signaling Pathway: Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

-

IL-17 Signaling Pathway: Interleukin-17 (IL-17) is a pro-inflammatory cytokine.

-

Cytokine-Cytokine Receptor Interactions: This broad category of interactions is central to the inflammatory cascade.[5]

The downregulation of these pathways by Sinococuline leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating the excessive inflammatory response often associated with severe dengue.[1][5]

Caption: Sinococuline's mechanism of action against DENV.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the research on Sinococuline's antiviral properties.

In Vitro Assays

-

Cell Line: Vero cells (ATCC® CCL81™), derived from the kidney epithelium of a female green monkey, are used for propagating the virus and conducting antiviral assays.[5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, penicillin, and streptomycin.[5]

-

Virus Strains: All four serotypes of Dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4) are used for infection.[5]

-

Seed Vero cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of Sinococuline.

-

Incubate for 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the 50% cytotoxic concentration (CC50).

-

Seed Vero cells (5.0 × 104 cells/well) in 96-well plates.[5]

-

Infect the cells with DENV at a multiplicity of infection (MOI) of 1 for 2 hours at 37°C in a 10% CO2 humidified incubator.[5]

-

After infection, remove the viral inoculum and add fresh culture medium containing different concentrations of Sinococuline.

-

Collect the cell culture supernatant at various time points (e.g., 0, 1, 2, 3, and 4 days post-infection).[5]

-

Quantify the amount of secreted NS1 antigen in the supernatant using a commercial NS1 ELISA kit according to the manufacturer's instructions.[5]

-

Pre-incubate a fixed amount of DENV with serial dilutions of Sinococuline for 1 hour at 37°C.

-

Add the virus-compound mixture to a monolayer of Vero cells in a 96-well plate.

-

Incubate for a specific period (e.g., 48 hours).

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorochrome-conjugated monoclonal antibody specific for a DENV antigen (e.g., E protein).

-

Analyze the percentage of infected cells using a flow cytometer.

-

Calculate the 50% inhibitory concentration (IC50).

Caption: General workflow for in vitro antiviral assays.

In Vivo Assays

-

Animal: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are a commonly used model for DENV infection as they are susceptible to the virus.[1]

-

Infection Model: A secondary DENV infection model is established by inoculating the mice with an immune complex (IC) of mouse-adapted DENV-2 S221 strain and a monoclonal antibody (4G2).[6]

-

Inoculate AG129 mice with the DENV immune complex.

-

Administer Sinococuline at different dosages (e.g., 0.5, 1.0, and 2.0 mg/kg/day) via intraperitoneal injection in a twice-a-day (BID) manner for a specified duration (e.g., 4 days).[6]

-

Include a control group that receives a vehicle solution.

-

Survival Rate: Monitor the survival of the mice daily.

-

Viral Load: On a specific day post-infection (e.g., day 4), euthanize a subset of mice.[6] Harvest vital organs (e.g., liver, spleen, intestine) and serum.[1][6] Isolate viral RNA and perform quantitative real-time PCR (qRT-PCR) to determine the viral load.[6]

-

Cytokine Levels: Use tissue homogenates to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[1][6]

-

Vascular Leakage: Assess intestinal vascular leakage, a hallmark of severe dengue, through methods such as Evans blue dye extravasation.[1]

Isolation and Characterization of Sinococuline

Sinococuline is one of five chemical markers identified in the fingerprinting analysis of the aqueous extract of the stem of Cocculus hirsutus (AQCH).[2][7] The other markers are 20-Hydroxyecdysone, Makisterone-A, Magnoflorine, and Coniferyl alcohol.[2][7] The isolation of these compounds is typically achieved through repeated chromatographic methods, and their characterization is performed using advanced spectroscopic techniques such as one- and two-dimensional NMR and mass spectrometry.[7]

Conclusion and Future Directions

Sinococuline, derived from Cocculus hirsutus, has demonstrated compelling antiviral properties against all four serotypes of the Dengue virus. Its mechanism of action, which involves the downregulation of host pro-inflammatory signaling pathways, presents a promising therapeutic strategy for mitigating the immunopathology associated with severe dengue. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development as an antiviral drug.

Future research should focus on:

-

Elucidating the precise molecular targets of Sinococuline within the host cell.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluating the efficacy of Sinococuline against other medically important viruses.

-

Optimizing the formulation and delivery of Sinococuline for clinical applications.

The continued investigation of Sinococuline holds significant potential for the development of a much-needed, safe, and effective treatment for dengue and possibly other viral infections.

References

- 1. Sinococuline, a bioactive compound of Cocculus hirsutus has potent anti-dengue activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cocculus hirsutus-Derived Phytopharmaceutical Drug Has Potent Anti-dengue Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. Sinococuline, a bioactive compound of Cocculus hirsutus has potent anti-dengue activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cocculus hirsutus-Derived Phytopharmaceutical Drug Has Potent Anti-dengue Activity [frontiersin.org]

An In-depth Technical Guide to the Chemical Composition Analysis of Petroleum Rectificatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical composition analysis of Petroleum rectificatum, a rectified petroleum spirit used in pharmaceutical, particularly homeopathic, preparations. Due to the limited availability of specific quantitative data for Petroleum rectificatum in the public domain, this document synthesizes information from the analysis of analogous petroleum distillates and outlines the standard analytical methodologies applicable for its characterization. The guide details the expected chemical constituents, experimental protocols for analysis with a focus on gas chromatography-mass spectrometry (GC-MS), and relevant pharmacopoeial tests. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, characterization, and regulatory assessment of products containing Petroleum rectificatum.

Introduction

Petroleum rectificatum is a purified fraction of crude oil obtained through a process of rectification, or fractional distillation. It is described in various pharmacopoeias, including the European Pharmacopoeia and the German Homeopathic Pharmacopoeia, indicating its use in medicinal products.[1] As a complex substance derived from petroleum, its chemical composition is intricate, primarily consisting of a mixture of hydrocarbons. A thorough understanding of its chemical makeup is critical for ensuring the quality, safety, and efficacy of pharmaceutical products in which it is an ingredient.

This guide provides a framework for the chemical composition analysis of Petroleum rectificatum, focusing on the identification and quantification of its constituent compounds.

Expected Chemical Composition

Petroleum rectificatum is characterized as a petroleum spirit with a specific boiling range, which sources suggest may be in the region of 180°C to 220°C.[2] Petroleum distillates within this boiling range are typically composed of a complex mixture of saturated and aromatic hydrocarbons with carbon numbers predominantly in the C9 to C12 range.

The expected chemical composition can be broadly categorized as follows:

-

Alkanes (Paraffins): These are saturated hydrocarbons, which can be further divided into:

-

Normal Alkanes (n-alkanes): Straight-chain hydrocarbons.

-

Iso-alkanes (Isoparaffins): Branched-chain hydrocarbons.

-

-

Cycloalkanes (Naphthenes): Saturated cyclic hydrocarbons.

-

Aromatic Hydrocarbons: Hydrocarbons containing one or more benzene rings.

The relative proportions of these hydrocarbon classes can vary depending on the crude oil source and the specific rectification process used.

Table 1: Representative Chemical Composition of a Petroleum Distillate (Boiling Range 180-220°C)

| Compound Class | Sub-Class | Carbon Number Range | Representative Compounds | Estimated Abundance (%) |

| Alkanes | n-Alkanes | C9 - C13 | Nonane, Decane, Undecane, Dodecane, Tridecane | 30 - 50 |

| Iso-alkanes | C9 - C13 | Branched isomers of Nonane, Decane, etc. | 20 - 40 | |

| Cycloalkanes | C9 - C12 | Alkyl-substituted cyclopentanes and cyclohexanes | 10 - 20 | |

| Aromatics | C9 - C12 | Alkylbenzenes (e.g., Trimethylbenzenes, Tetramethylbenzenes), Naphthalene, Alkylnaphthalenes | 5 - 15 | |

| Other Compounds | Sulfur Compounds | - | Thiophenes, Benzothiophenes | < 1 |

| Nitrogen Compounds | - | Pyridines, Quinolines | < 0.5 | |

| Oxygenated Compounds | - | Phenols, Carboxylic Acids | < 0.5 |

Note: This table presents an estimated composition based on typical petroleum distillates in a similar boiling range. The exact composition of Petroleum rectificatum must be confirmed by empirical analysis.

Experimental Protocols for Chemical Analysis

A multi-faceted analytical approach is necessary for the comprehensive characterization of Petroleum rectificatum. This includes both chromatographic techniques for detailed compositional analysis and standard pharmacopoeial tests for quality control.

GC-MS is the cornerstone technique for the detailed analysis of volatile and semi-volatile hydrocarbon mixtures like Petroleum rectificatum. It allows for the separation, identification, and quantification of individual components.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of Petroleum rectificatum.

-

Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a known concentration.

-

If necessary, add an internal standard for quantitative analysis.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated at a temperature sufficient to ensure complete vaporization of the sample (e.g., 250°C). A split injection is typically used to avoid column overload.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for hydrocarbon analysis. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds over a wide boiling range. For example, an initial temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/minute to 300°C, and a final hold for 10 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient to cover the expected components.

-

-

Data Analysis:

-

Identification: Individual peaks in the chromatogram are identified by comparing their mass spectra with reference spectra in a comprehensive mass spectral library (e.g., NIST, Wiley). Retention indices can also be used for confirmation.

-

Quantification: The concentration of each identified compound can be determined by integrating the peak area and comparing it to the peak area of an internal or external standard. For complex mixtures, quantification by hydrocarbon group (e.g., total alkanes, total aromatics) is often performed.

-

Monographs for Petroleum rectificatum in pharmacopoeias will specify a set of tests to ensure its quality and identity. While the full monographs are not publicly detailed, common tests for such substances include:

-

Refractive Index: This is a measure of how light bends as it passes through the substance and is a characteristic physical property. According to the European Pharmacopoeia, this is typically determined at 20°C using the D-line of sodium (589.3 nm).[3]

-

Distillation Range: This test determines the temperature range over which the substance boils, which is a critical parameter for a rectified spirit.

-

Specific Gravity: The ratio of the density of the substance to the density of a reference substance (usually water).

-

Appearance: Visual inspection for clarity, color, and presence of any particulate matter.

-

Tests for Impurities: Specific tests to limit the presence of undesirable impurities such as acidic or alkaline substances, and certain aromatic compounds like benzene.

Visualization of Analytical Workflow

The following diagram illustrates a typical experimental workflow for the chemical composition analysis of Petroleum rectificatum.

Caption: Experimental workflow for the chemical composition analysis of Petroleum rectificatum.

Conclusion

References

In Vitro Studies of Tabacum Alkaloids on Neuronal Nicotinic Acetylcholine Receptors: A Technical Guide

This technical guide provides an in-depth overview of the in vitro pharmacological studies of major tobacco alkaloids on neuronal nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology. This document details the binding affinities and functional potencies of key alkaloids, outlines standard experimental protocols, and visualizes the critical signaling pathways involved.

Pharmacological Profiles of Key Tobacco Alkaloids

The primary neuroactive compounds in tobacco, known as alkaloids, exert their effects predominantly through interaction with nAChRs.[1][2] Nicotine is the most abundant and well-studied of these alkaloids, but others like nornicotine, anabasine, and the principal metabolite of nicotine, cotinine, also exhibit significant pharmacological activity.[3][4][5] Their characterization relies on quantifying their binding affinity (Ki, IC50) and functional potency/efficacy (EC50, Imax) at specific nAChR subtypes, primarily the α4β2 and α7 subtypes, which are the most prevalent in the central nervous system.[6][7]

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize quantitative data from various in vitro studies, offering a comparative look at how different tobacco alkaloids interact with major neuronal nAChR subtypes.

Table 1: Binding Affinities (Ki / IC50) of Tobacco Alkaloids at Neuronal nAChR Subtypes

| Alkaloid | Receptor Subtype | Assay Type | Value (µM) | Radioligand | Source |

|---|---|---|---|---|---|

| Nicotine | α4β2* | Competition Binding | 0.00094 | [¹²⁵I]-Epibatidine | [8] |

| α4β2* | Competition Binding | 0.00753 | [¹²⁵I]A-85380 | [9] | |

| α7 (Torpedo) | Competition Binding | 25 | [¹²⁵I]α-bungarotoxin | [10] | |

| Nornicotine | Neuromuscular AChR | Binding Affinity (Kd) | 21 | - | [11] |

| Cotinine | α3/α6β2* | Competition Binding | ~3.5 | ¹²⁵I-α-conotoxinMII | [9] |

| α4β2* | Competition Binding | 65 - 80 | [¹²⁵I]A-85380 | [9] | |

| α7 (Human) | Functional Inhibition | 175 | Acetylcholine | [12] | |

| α7 (Torpedo) | Competition Binding | 50 | [¹²⁵I]α-bungarotoxin | [10] |

Note: Values represent the concentration required to inhibit 50% of radioligand binding (IC50) or the dissociation constant (Ki/Kd). Lower values indicate higher affinity.

Table 2: Functional Potency and Efficacy (EC50 / Imax) of Tobacco Alkaloids at Neuronal nAChR Subtypes

| Alkaloid | Receptor Subtype | Value (EC50 in µM) | Max Efficacy (Imax) | Experimental System | Source |

|---|---|---|---|---|---|

| Nicotine | Neuromuscular AChR | 1000 (Kd) | High Efficacy Agonist | Mouse AChRs | [11] |

| Nornicotine | α7 | ~17 | ~50% vs ACh | Xenopus Oocytes | [3] |

| α6-containing | ~4 | ~50% vs ACh | Xenopus Oocytes | [3] | |

| Anabasine | α4β2 | Less potent than Nicotine | Lower than Nicotine | - | [13] |

| α7 | More potent than Nicotine | Full Agonist | - | [13][14] | |

| Cotinine | α4β2 (Human) | ~90 | ~60% vs Nicotine | CHO Cells | [9][10] |

| α7 (Human) | >1000 | Weak Agonist (~1% vs ACh) | Xenopus Oocytes | [10][12] |

Note: EC50 is the concentration for 50% of maximal response. Imax is the maximum response relative to a reference agonist like Acetylcholine (ACh).

Core Experimental Protocols for nAChR Characterization

The quantitative data presented above are derived from a suite of specialized in vitro assays. The following sections detail the methodologies for three fundamental techniques used in the study of tobacco alkaloids on nAChRs.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[1][15] The principle involves a competition between a labeled ligand (radioligand) and an unlabeled test compound (e.g., a tobacco alkaloid) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[15]

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.[16] Protein concentration is quantified to ensure consistency.[17]

-

Assay Incubation: The membrane preparation is incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., [³H]Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test alkaloid.[18]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound ligand passes through.[16]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the alkaloid that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.[16]

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through nAChR channels, providing insights into receptor function, potency, and efficacy.[19][20] The method involves forming a high-resistance "giga-ohm" seal between a glass micropipette and the cell membrane, which electrically isolates a "patch" of the membrane.[21][22]

Detailed Methodology:

-

Cell Preparation: Cultured cells expressing the nAChR subtype of interest are placed in a recording chamber on a microscope.

-

Pipette Positioning: A glass micropipette with a smooth tip, filled with an electrolyte solution, is carefully maneuvered to touch the surface of a cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[21]

-

Whole-Cell Configuration: Further suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.[22] The voltage across the cell membrane is then "clamped" to a specific holding potential.

-

Agonist Application: A solution containing a specific concentration of a tobacco alkaloid is rapidly applied to the cell, activating the nAChRs.

-

Data Recording & Analysis: The resulting flow of ions (current) through the activated channels is recorded. By applying various concentrations of the alkaloid, a dose-response curve can be generated to determine the EC50 and maximum current (efficacy).[20]

Calcium Imaging Functional Assays

Calcium imaging is a widely used functional assay to monitor nAChR activation, particularly for subtypes like α7 that have high calcium permeability.[6][23][24] The technique measures the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs when the channel opens in response to an agonist.[25]

Detailed Methodology:

-

Cell Preparation and Loading: Cells expressing the nAChR of interest are cultured on glass coverslips. They are then incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2) or transfected to express a genetically encoded calcium sensor.[26]

-

Baseline Measurement: The cells are placed on a fluorescence microscope, and the baseline fluorescence level is recorded.

-

Agonist Stimulation: A solution containing the test alkaloid is added to the cells, which binds to and opens the nAChR channels, allowing Ca²⁺ to enter the cell.[23]

-

Fluorescence Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular Ca²⁺, is recorded over time.

-

Data Analysis: The peak change in fluorescence is measured for a range of alkaloid concentrations to construct a dose-response curve and calculate the EC50 for receptor activation.

References

- 1. The relevance of receptor binding studies to tobacco research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tobacco alkaloid action on human nAChRs - Invenesis: Swiss Bioscience Company [invenesis.com]

- 5. A tobacco extract containing alkaloids induces distinct effects compared to pure nicotine on dopamine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 10. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. personal.utdallas.edu [personal.utdallas.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dendritic Ca2+ signalling due to activation of alpha 7-containing nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Picrotoxin from Cocculus indicus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotoxin, a neurotoxin isolated from the seeds of Cocculus indicus, is a potent convulsant that has been instrumental in the study of inhibitory neurotransmission. Comprised of an equimolar mixture of the active component picrotoxinin and the less active picrotin, its primary mechanism of action is the non-competitive antagonism of GABA-A receptors.[1][2] However, its effects extend to other ligand-gated ion channels, including GABA-C and glycine receptors. This technical guide provides a comprehensive overview of the cellular targets of picrotoxin, presenting quantitative pharmacological data, detailed experimental protocols for studying its interactions, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Picrotoxin, first isolated in 1812, is a crystalline plant compound derived from the fruit of Anamirta cocculus (also known as Cocculus indicus).[1] It is a valuable pharmacological tool for investigating the function of inhibitory ligand-gated ion channels due to its specific antagonist properties. By blocking the action of major inhibitory neurotransmitters like GABA, picrotoxin can induce convulsant effects, making it a powerful substance for studying seizure mechanisms and developing antiepileptic drugs.[1][3] This guide delves into the molecular interactions of picrotoxin with its primary cellular targets.

Primary Cellular Targets

The primary cellular targets of picrotoxin are members of the Cys-loop ligand-gated ion channel superfamily. These include:

-

GABA-A Receptors: The main inhibitory neurotransmitter receptors in the central nervous system. Picrotoxin acts as a non-competitive antagonist, blocking the chloride ion channel pore rather than competing with GABA at its binding site.[1][4] This blockade prevents the influx of chloride ions that normally leads to hyperpolarization and inhibition of neuronal firing.[5] The binding site for picrotoxin is thought to be located within the transmembrane pore of the receptor.[6] There is also evidence for a possible secondary binding site at the interface between the ligand-binding and transmembrane domains.[3][7]

-

GABA-C Receptors: A subclass of ionotropic GABA receptors, also known to be antagonized by picrotoxin.[8]

-

Glycine Receptors: Another class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord, that are also sensitive to picrotoxin.[9][10]

Quantitative Data on Picrotoxin Interactions

The inhibitory potency of picrotoxin varies depending on the receptor subtype and its subunit composition. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of Picrotoxin on GABA-A Receptors

| Receptor Subunit Composition | IC50 (µM) | Cell Type/System | Reference |

| α2β2γ2 | 10.3 ± 1.6 | Recombinant | [3] |

| α3β2γ2 | 5.1 ± 0.7 | Recombinant | [3] |

| α6β2γ2 | 7.2 ± 0.4 | Recombinant | [3] |

| β2γ2 | 0.5 ± 0.05 | Recombinant | [3] |

| α5β3γ2 | 0.8 | HEK 293 Cells | [11] |

| α1β3γ2 | Not specified, but inhibited | HEK 293 Cells | [12] |

| Native (rat hippocampal astrocytes) | 2.2 | Primary Culture | [11] |

Table 2: Inhibitory Concentration (IC50) of Picrotoxin on GABA-C Receptors

| Receptor Subunit Composition | IC50 (µM) | Agonist Concentration (GABA) | Cell Type/System | Reference |

| ρ1 | 0.6 ± 0.1 | 1 µM (EC50) | Xenopus oocytes | [1] |

Table 3: Differential Inhibition of Glycine Receptors by Picrotoxin Components

| Receptor Subunit | Picrotoxinin Sensitivity | Picrotin Sensitivity | Key Findings | Reference |

| α1 (homomeric) | Similar to picrotin | Similar to picrotoxinin | Equally sensitive to both components. | [13] |

| α2 (homomeric) | High | Low (30-fold higher IC50 than picrotoxinin) | Selectively inhibited by picrotoxinin. | [13][14] |

| α3 (homomeric) | High | Low | Selectively inhibited by picrotoxinin. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of picrotoxin's cellular targets. The following are generalized protocols for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of ion channels expressed in the membrane of Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer.

-

cRNA Injection: Inject oocytes with cRNA encoding the specific subunits of the GABA or glycine receptor to be studied. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Drug Application: Apply the agonist (e.g., GABA or glycine) to elicit an inward chloride current. Once a stable baseline is achieved, co-apply the agonist with varying concentrations of picrotoxin.

-

Data Acquisition and Analysis: Record the current responses using an appropriate amplifier and data acquisition software. Measure the peak current amplitude in the presence and absence of picrotoxin to determine the percentage of inhibition and calculate the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of ionic currents from a single cell.

Protocol:

-

Cell Culture: Culture cells (e.g., HEK293 or primary neurons) expressing the receptors of interest on coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution containing a physiological concentration of chloride.

-

Seal Formation: Approach a cell with the patch pipette while applying positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell at a holding potential of -70 mV.

-

Drug Application: Apply the agonist via a local perfusion system to elicit a baseline current. Then, co-apply the agonist with different concentrations of picrotoxin.

-

Data Analysis: Record and analyze the currents as described for the TEVC technique to determine the inhibitory effects of picrotoxin.

Radioligand Binding Assay

This assay measures the binding of a radiolabeled ligand to its receptor.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand that binds to the picrotoxin site (e.g., [3H]dihydropicrotoxinin or [35S]TBPS) and varying concentrations of unlabeled picrotoxin (as a competitor).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percentage of specific binding against the concentration of picrotoxin to determine the IC50 or Ki value.

Visualizations

The following diagrams illustrate the signaling pathway of GABA-A receptor inhibition by picrotoxin and a typical experimental workflow.

Caption: Signaling pathway of GABA-A receptor inhibition by picrotoxin.

Caption: Experimental workflow for electrophysiological analysis.

Conclusion

Picrotoxin from Cocculus indicus remains an indispensable tool in neuropharmacology. Its well-characterized, albeit complex, interactions with GABA-A, GABA-C, and glycine receptors provide a powerful means to dissect the mechanisms of inhibitory neurotransmission. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the roles of these critical cellular targets in health and disease.

References

- 1. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]